![molecular formula C31H24FN5O7 B14773858 [(2S)-5-(6-aminopurin-9-yl)-3,4-dibenzoyloxy-2-fluorooxolan-2-yl]methyl benzoate](/img/structure/B14773858.png)
[(2S)-5-(6-aminopurin-9-yl)-3,4-dibenzoyloxy-2-fluorooxolan-2-yl]methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S)-5-(6-aminopurin-9-yl)-3,4-dibenzoyloxy-2-fluorooxolan-2-yl]methyl benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a purine base, a fluorinated oxolane ring, and benzoate esters, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-5-(6-aminopurin-9-yl)-3,4-dibenzoyloxy-2-fluorooxolan-2-yl]methyl benzoate typically involves multiple steps, including the protection of functional groups, selective fluorination, and esterification. The process begins with the preparation of the oxolane ring, followed by the introduction of the fluorine atom under controlled conditions. The purine base is then attached through a glycosidic bond, and the final step involves the esterification of the hydroxyl groups with benzoic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. Techniques such as microfluidization and continuous flow chemistry can be employed to scale up the production while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
[(2S)-5-(6-aminopurin-9-yl)-3,4-dibenzoyloxy-2-fluorooxolan-2-yl]methyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the benzoate ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide or other nucleophiles in an aprotic solvent.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups replacing the original ones.
Scientific Research Applications
Chemistry
In chemistry, [(2S)-5-(6-aminopurin-9-yl)-3,4-dibenzoyloxy-2-fluorooxolan-2-yl]methyl benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and nucleic acid binding. Its fluorinated oxolane ring and purine base make it a valuable tool for investigating the mechanisms of DNA and RNA polymerases.
Medicine
In medicine, this compound has potential applications as an antiviral or anticancer agent. Its ability to interfere with nucleic acid synthesis can be exploited to develop new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It can also serve as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of [(2S)-5-(6-aminopurin-9-yl)-3,4-dibenzoyloxy-2-fluorooxolan-2-yl]methyl benzoate involves its interaction with nucleic acids and enzymes. The compound can bind to DNA or RNA, disrupting their normal function and inhibiting replication. It can also inhibit the activity of enzymes involved in nucleic acid synthesis, such as DNA polymerase and RNA polymerase, by mimicking the natural substrates and blocking the active sites.
Comparison with Similar Compounds
Similar Compounds
[(2S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl benzoate: Similar structure but lacks the fluorine atom.
[(2S)-5-(6-aminopurin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl acetate: Similar structure but with an acetate ester instead of a benzoate ester.
[(2S)-5-(6-aminopurin-9-yl)-3,4-dibenzoyloxy-2-chlorooxolan-2-yl]methyl benzoate: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in [(2S)-5-(6-aminopurin-9-yl)-3,4-dibenzoyloxy-2-fluorooxolan-2-yl]methyl benzoate enhances its stability and reactivity compared to its analogs. This unique feature makes it a valuable compound for various applications, particularly in medicinal chemistry where fluorinated compounds often exhibit improved pharmacokinetic properties.
Properties
Molecular Formula |
C31H24FN5O7 |
|---|---|
Molecular Weight |
597.5 g/mol |
IUPAC Name |
[(2S)-5-(6-aminopurin-9-yl)-3,4-dibenzoyloxy-2-fluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C31H24FN5O7/c32-31(16-41-28(38)19-10-4-1-5-11-19)24(43-30(40)21-14-8-3-9-15-21)23(42-29(39)20-12-6-2-7-13-20)27(44-31)37-18-36-22-25(33)34-17-35-26(22)37/h1-15,17-18,23-24,27H,16H2,(H2,33,34,35)/t23?,24?,27?,31-/m1/s1 |
InChI Key |
VRWGCWSOBIIKSR-OYTODEGTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@]2(C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)F |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2(C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


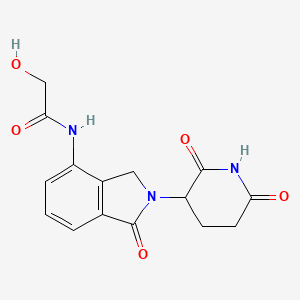
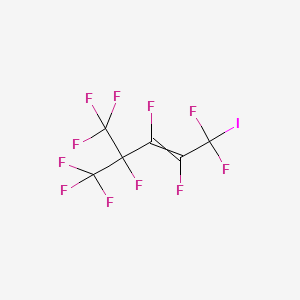
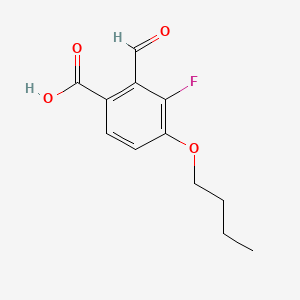
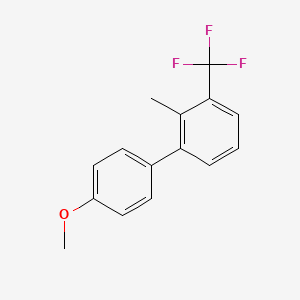
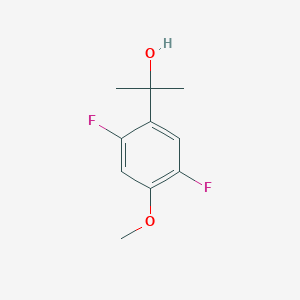
![3-hydroxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]benzamide](/img/structure/B14773814.png)
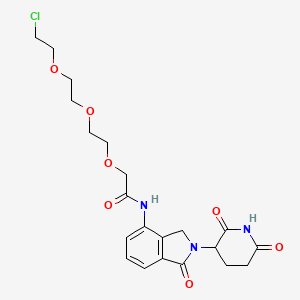
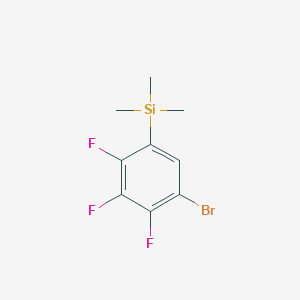
![5,11,17,23-Tetratert-butyl-2,8,14,20-tetrathiapentacyclo[19.3.1.13,7.19,13.115,19]octacosane-25,26,27,28-tetrol](/img/structure/B14773830.png)
![Tert-butyl 2-[[(2-amino-3-methylbutanoyl)-cyclopropylamino]methyl]piperidine-1-carboxylate](/img/structure/B14773831.png)
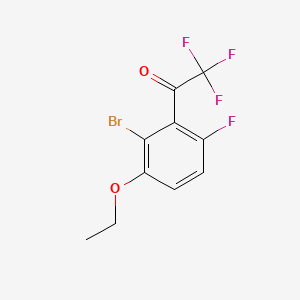
![tert-butyl 2-[(3S)-piperidin-3-yl]oxysulfonylacetate](/img/structure/B14773839.png)
![Tert-butyl 4-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]piperidine-1-carboxylate](/img/structure/B14773864.png)

